Zinc nitride

Description

Properties

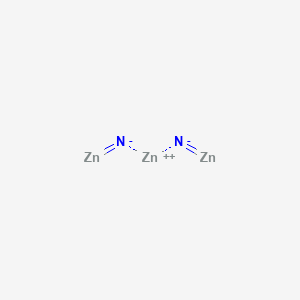

IUPAC Name |

zinc;azanidylidenezinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N.3Zn/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJVMGQSGCSQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Zn].[N-]=[Zn].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3N2, N2Zn3 | |

| Record name | zinc nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | Zinc nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1313-49-1 | |

| Record name | Zinc nitride (Zn3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trizinc dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Zinc Nitride Crystal Structure Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the techniques used to analyze the crystal structure of zinc nitride (Zn₃N₂). It details the material's fundamental crystallographic properties, outlines the primary experimental and computational methodologies for its characterization, and presents structured data for easy reference.

Zinc Nitride (Zn₃N₂) Crystal Structure

Zinc nitride is a semiconductor material that most commonly crystallizes in the cubic anti-bixbyite structure.[1][2][3] This structure is analogous to manganese(III) oxide and belongs to the body-centered cubic (BCC) lattice system.[1][4][5] The conventional unit cell is complex, containing 80 atoms.[1][6]

The structure is defined by the space group Ia-3 (No. 206).[1][2][6] Within this framework, the nitrogen atoms occupy two distinct crystallographic sites (Wyckoff positions 8b and 24d), while the zinc atoms are situated at the 48e position.[1][4][6] This arrangement can be conceptualized as a calcium fluoride (CaF₂) structure where nitrogen atoms replace calcium and zinc atoms occupy three-quarters of the fluoride sites.[1][4][5]

Crystallographic Data

The precise lattice parameters of zinc nitride can vary slightly depending on the synthesis method and analytical technique employed. A summary of reported experimental and theoretical values is presented below.

| Parameter | Value | Source / Method | Cite |

| Crystal System | Cubic | - | [6] |

| Space Group | Ia-3 (No. 206) | - | [1][2][6] |

| Lattice Constant (a) | 9.769 Å | Experimental | [1][4] |

| 9.788 Å | Experimental (XRD) | [3][7][8] | |

| 9.73 Å | Database (Materials Project) | [6] | |

| 9.756 Å | Computational (DFT/HSE06) | [1][4] | |

| Unit Cell Atoms | 80 | - | [1][6] |

| Density | 6.46 g/cm³ | Calculated | [6] |

| Atomic Positions | N: 8b (1/4, 1/4, 1/4) | Wyckoff Positions | [1][4][6] |

| N: 24d (x, 0, 1/4) | Wyckoff Positions | [1][4][6] | |

| Zn: 48e (x, y, z) | Wyckoff Positions | [6] |

Core Analytical Techniques and Protocols

The determination and verification of zinc nitride's crystal structure rely on a combination of diffraction, microscopy, spectroscopy, and computational modeling techniques.

X-Ray Diffraction (XRD)

X-ray diffraction is the most fundamental and widely used technique for determining the crystal structure, phase purity, and lattice parameters of Zn₃N₂.[3][7][9] The technique relies on the constructive interference of monochromatic X-rays scattered by the crystalline lattice planes, as described by Bragg's Law.

-

Sample Preparation:

-

Powder: Finely grind the synthesized Zn₃N₂ powder to ensure random crystal orientation. Mount the powder onto a zero-background sample holder.

-

Thin Film: Secure the substrate with the deposited Zn₃N₂ film onto the sample stage of the diffractometer.

-

-

Instrument Setup:

-

X-ray Source: Typically a Cu Kα source (λ = 1.54056 Å).

-

Goniometer Configuration: Bragg-Brentano geometry is common for powder and polycrystalline films.

-

Scan Parameters: Set a 2θ scan range (e.g., 20° to 80°) with a step size of ~0.02° and an appropriate scan speed.

-

-

Data Acquisition: Initiate the scan to collect the diffraction pattern, which plots X-ray intensity against the diffraction angle (2θ).

-

Data Analysis:

-

Phase Identification: Compare the positions and relative intensities of the observed diffraction peaks to a standard database (e.g., JCPDS file 35-0762 for cubic Zn₃N₂).[10] The presence of a strong peak around 36.6° corresponding to the (400) plane is a key identifier for Zn₃N₂.[9][11]

-

Lattice Parameter Calculation: Use the positions of the indexed peaks and Bragg's Law to precisely calculate the lattice constant 'a'.

-

Crystallite Size Estimation: Apply the Scherrer equation to the full width at half maximum (FWHM) of the diffraction peaks to estimate the average crystallite size.

-

Transmission Electron Microscopy (TEM)

TEM offers direct visualization of the crystal lattice and provides crystallographic information at the nanoscale. It is a powerful complement to XRD, especially for analyzing nanostructures and identifying localized defects.[12]

-

Sample Preparation:

-

Prepare an electron-transparent sample. For Zn₃N₂ nanowires or powders, disperse the material in a solvent (e.g., ethanol), drop-cast it onto a carbon-coated TEM grid, and allow it to dry.

-

For thin films, cross-sectional samples may be prepared using focused ion beam (FIB) milling.

-

-

Imaging (HRTEM):

-

Operate the TEM in high-resolution mode.

-

Focus on an individual crystallite and obtain a high-resolution image showing the atomic lattice fringes. The spacing between these fringes corresponds to the d-spacing of the crystal planes.

-

-

Diffraction (Selected Area Electron Diffraction - SAED):

-

Switch the TEM to diffraction mode.

-

Place a selected area aperture over the region of interest to obtain a diffraction pattern from a single crystal.

-

-

Data Analysis:

-

SAED Pattern Indexing: The resulting pattern of spots is a projection of the reciprocal lattice. Measure the distances and angles between the spots.

-

Structure Confirmation: Index the spots to specific (hkl) planes of the cubic Zn₃N₂ structure to confirm its crystal structure and determine the orientation of the crystallite.

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material. Since these modes are determined by the crystal symmetry and the nature of the chemical bonds, a Raman spectrum serves as a fingerprint for the material's crystal structure.

-

Sample Preparation: Place the Zn₃N₂ sample (powder or film) on the microscope stage. No special preparation is typically needed.

-

Instrument Setup:

-

Laser Source: Select a monochromatic laser with an appropriate wavelength (e.g., 532 nm or 325 nm) that minimizes fluorescence.[13]

-

Microscope: Focus the laser onto the sample surface using the microscope objective.

-

Spectrometer: Ensure the spectrometer is calibrated using a standard reference, such as a silicon wafer.

-

-

Data Acquisition: Collect the scattered light and record the Raman spectrum, which plots intensity versus the Raman shift (in cm⁻¹).

-

Data Analysis:

-

Peak Identification: Identify the characteristic Raman-active vibrational modes for the anti-bixbyite Zn₃N₂ structure.

-

Structural Quality: The sharpness and position of the Raman peaks can provide information about crystallinity, strain, and the presence of impurities or other phases (like ZnO).

-

Computational Modeling (Density Functional Theory - DFT)

Computational methods, particularly DFT, are used to predict and verify the structural properties of materials from first principles.[14] These calculations provide theoretical values for lattice parameters and atomic positions that can be compared with experimental results.[1][4]

-

Structure Definition: Create an input file defining the initial crystal structure of Zn₃N₂, including the space group (Ia-3), approximate lattice constant, and atomic positions within the unit cell.

-

Calculation Parameters:

-

Exchange-Correlation Functional: Select an appropriate functional. Hybrid functionals like HSE06 have shown good agreement with experimental values for Zn₃N₂.[1][4]

-

Basis Set & Cutoff Energy: Define the plane-wave basis set and a suitable cutoff energy (e.g., 500 eV).[1]

-

k-point Mesh: Specify a k-point grid for Brillouin zone integration (e.g., a 4x4x4 gamma-centered grid).[1]

-

-

Geometry Optimization: Run a simulation to relax the atomic positions and unit cell parameters until the forces on the atoms and the stress on the cell are minimized.

-

Data Analysis: Extract the optimized lattice constant and atomic coordinates from the output files. Compare these theoretical values with data obtained from XRD and other experimental techniques to validate both the experimental findings and the computational model.

Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive analysis of the zinc nitride crystal structure, integrating both experimental and computational approaches.

Caption: Logical workflow for Zn₃N₂ crystal structure analysis.

References

- 1. scispace.com [scispace.com]

- 2. Zinc nitride - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Electronic structure and band alignment of zinc nitride, Zn 3 N 2 - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46558F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Electronic structure and band alignment of zinc nitride, Zn3N2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Calculation of Zinc Nitride's Electronic Band Structure

Abstract

Zinc nitride (Zn₃N₂) is a material of significant interest for optoelectronic applications, yet its fundamental electronic properties, particularly its band gap, have been a subject of considerable debate due to widely scattered experimental values. This guide provides a comprehensive overview of the state-of-the-art computational methods used to determine the electronic band structure of Zn₃N₂. We delve into the theoretical underpinnings of various approaches, from standard Density Functional Theory (DFT) to advanced Many-Body Perturbation Theory (GW approximation). This document summarizes key quantitative results, outlines detailed computational protocols, and presents visual workflows to clarify the relationships between different theoretical methods, offering a benchmark for future research in this field.

Introduction to Zinc Nitride (Zn₃N₂)

Zinc nitride (Zn₃N₂) is a semiconductor compound that crystallizes in a cubic anti-bixbyite structure with the space group Ia-3.[1][2] Its potential applications in optoelectronics are promising, but development has been hampered by a lack of consensus on its intrinsic band gap, with reported experimental values spanning a wide range from 1.0 eV to 3.2 eV.[2][3][4] This discrepancy highlights the challenges in synthesizing and characterizing pristine Zn₃N₂ and underscores the critical role of theoretical calculations in establishing reliable electronic properties. First-principles calculations provide a pathway to understand the electronic structure of an ideal Zn₃N₂ crystal, helping to reconcile scattered experimental data and guide material design.[5][6]

Theoretical Framework for Band Structure Calculations

The accurate calculation of a material's electronic band structure requires a sophisticated theoretical framework. For Zn₃N₂, several methods have been employed, each with varying levels of accuracy and computational cost.

Density Functional Theory (DFT)

Density Functional Theory is the most widely used method for electronic structure calculations in solid-state physics. It reformulates the many-body problem into a system of non-interacting electrons moving in an effective potential. The accuracy of DFT is contingent on the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation.

-

Local Density and Generalized Gradient Approximations (LDA/GGA): These are the simplest and most computationally efficient XC functionals. However, for many semiconductors, including Zn₃N₂, they are known to severely underestimate the band gap. Calculations using the LDA functional predict a band gap of nearly zero (0.03 eV), while the Perdew-Burke-Ernzerhof (PBE) GGA functional incorrectly suggests that Zn₃N₂ has no band gap.[4]

-

Hubbard U Correction (DFT+U): To correct for the self-interaction error in LDA and GGA that leads to underestimation of the band gap, a Hubbard U term can be added. This approach is particularly useful for materials with localized d or f electrons, such as the Zn 3d states in zinc nitride. While DFT+U improves upon standard functionals, yielding band gaps of 0.62 eV (LDA+U) and 0.23 eV (PBE+U), these values are still significantly lower than experimental observations.[4] An effective U value of 5 eV for the Zn 3d states has been shown to be a reasonable choice.[4]

-

Hybrid Functionals: Hybrid functionals incorporate a fraction of exact Hartree-Fock (HF) exchange into the XC functional, which significantly mitigates the self-interaction error and generally yields more accurate band gaps.

-

HSE06: The Heyd-Scuseria-Ernzerhof (HSE06) functional is a screened hybrid functional that has become a standard for reliable band gap calculations in solids. For Zn₃N₂, it predicts a band gap of 0.86 eV.[1][4]

-

PBE0: This functional is another popular hybrid functional. It tends to be more computationally demanding than HSE06 and can sometimes overestimate band gaps, predicting a value of 1.48 eV for Zn₃N₂.[4]

-

-

Meta-GGA Functionals: These functionals depend not only on the electron density and its gradient (like GGA) but also on the kinetic energy density. The modified Becke-Johnson (TB-mBJ) potential is a meta-GGA functional that has shown remarkable success in predicting band gaps of semiconductors at a computational cost lower than hybrid functionals. For Zn₃N₂, the TB-mBJ method calculates a band gap of 0.95 eV, in excellent agreement with more advanced methods.[1][4]

Many-Body Perturbation Theory: The GW Approximation

For the highest level of accuracy, one must go beyond DFT to many-body perturbation theory. The GW approximation is a method for calculating the electron self-energy (Σ), which provides direct access to quasiparticle energies and, therefore, the band gap.[7][8] The name "GW" derives from the mathematical expression of the self-energy as the product of the one-particle Green's function (G) and the screened Coulomb interaction (W).

-

G₀W₀ Approach: The most common implementation is the non-self-consistent G₀W₀ method, where the calculation is performed as a one-shot correction to a DFT ground state. The choice of the starting DFT wavefunction is crucial. When performed on top of an HSE06 calculation (G₀W₀@HSE06), this method is considered a benchmark for semiconductor band gaps. For Zn₃N₂, the G₀W₀ method predicts a band gap of 1.15 eV.[4] This result falls within the lower end of the experimental range and is considered the most reliable theoretical prediction.[4]

Data Presentation: Comparative Summary

The quantitative results from various computational methods are summarized below. This table clearly illustrates the trend of increasing band gap accuracy with more sophisticated theoretical approaches.

| Method | Calculated Lattice Constant (Å) | Calculated Direct Band Gap (E_g) (eV) |

| Experimental | 9.769 | 1.0 – 3.2 |

| DFT: LDA | 9.593 | 0.03 |

| DFT: PBE (GGA) | 9.857 | No Gap |

| DFT: LDA+U | 9.418 | 0.62 |

| DFT: PBE+U | 9.692 | 0.23 |

| DFT: TB-mBJ (meta-GGA) | — | 0.95 |

| DFT: HSE06 (Hybrid) | 9.756 | 0.86 |

| DFT: PBE0 (Hybrid) | 9.767 | 1.48 |

| G₀W₀@HSE06 | — | 1.15 |

| Data sourced from Yoo et al., RSC Advances, 2014.[4] | ||

| *For TB-mBJ and G₀W₀ calculations, structural parameters were fixed to the values determined using the HSE06 functional.[2][4] |

Computational Protocols

This section outlines a best-practice methodology for calculating the electronic band structure of Zn₃N₂, based on protocols cited in the literature.[1]

Recommended Software: The Vienna Ab initio Simulation Package (VASP) is a widely used plane-wave DFT code suitable for these calculations.[1]

Step 1: Structural Optimization

-

Initial Structure: Begin with the conventional 80-atom body-centered cubic cell of Zn₃N₂ in the anti-bixbyite crystal structure (space group Ia-3).

-

Functional Selection: Perform full geometry optimization (relaxing lattice constant and ionic positions) using a functional known to provide accurate structural parameters. The HSE06 hybrid functional is highly recommended, as it yields a lattice constant (9.756 Å) in excellent agreement with experimental values (9.769 Å).[2][4]

-

Convergence Criteria: Set stringent convergence criteria for the electronic self-consistency loop (e.g., 10⁻⁶ eV) and the ionic relaxation loop (e.g., forces on all atoms less than 0.01 eV/Å).

-

Computational Parameters: Use a plane-wave energy cutoff of at least 500 eV and a Monkhorst-Pack k-point mesh appropriate for the cell size (e.g., 4x4x4 for the 80-atom cell) to ensure convergence.

Step 2: Band Structure Calculation with DFT

-

High-Symmetry Path: Using the optimized crystal structure from Step 1, define a path along high-symmetry points in the first Brillouin zone.

-

Functional Comparison: Perform static self-consistent field (SCF) calculations followed by non-SCF band structure calculations along the defined k-path using various functionals (PBE, PBE+U, HSE06, TB-mBJ) to compare results.

-

Analysis: Plot the resulting band structures and extract the direct band gap at the Γ point. Analyze the partial density of states (PDOS) to understand the orbital contributions to the valence and conduction bands.

Step 3: High-Accuracy G₀W₀ Calculation

-

Prerequisite: This step requires a converged ground-state DFT calculation. The wavefunctions and eigenvalues from an HSE06 calculation are the recommended starting point (G₀W₀@HSE06).

-

G₀W₀ Parameters: The G₀W₀ calculation involves several additional parameters that must be carefully tested for convergence:

-

Number of Empty Bands: A large number of unoccupied (empty) bands must be included in the calculation to converge the self-energy. This is often the most computationally intensive parameter.

-

Frequency Grid: The self-energy is calculated over a grid of frequency points, which must be sufficiently dense.

-

Energy Cutoff for Response Function: A separate energy cutoff is used for the response function calculation.

-

-

Quasiparticle Energies: The G₀W₀ calculation corrects the initial DFT eigenvalues to yield the quasiparticle band structure. The final, high-accuracy band gap is then extracted from these corrected energies.

Visualizations

The following diagrams illustrate the relationships between the different computational methods and the typical workflow for a high-accuracy calculation.

Caption: Logical hierarchy of theoretical methods for band structure calculations.

Caption: Recommended computational workflow for accurate Zn₃N₂ band structure analysis.

Conclusion

The accurate determination of the electronic band structure of zinc nitride requires moving beyond standard DFT approximations like LDA and GGA, which are qualitatively incorrect. This guide has demonstrated that a clear hierarchy of methods exists for this task.

-

Hybrid functionals, particularly HSE06 , provide a reliable and computationally feasible approach for both structural optimization and obtaining a good initial estimate of the electronic structure.[2]

-

The meta-GGA TB-mBJ functional offers a computationally cheaper alternative that yields a surprisingly accurate band gap.

-

The G₀W₀ approximation , especially when based on HSE06 wavefunctions, provides a benchmark-quality band gap that is considered the most reliable theoretical value to date.[4]

Collectively, these advanced computational methods consistently predict a direct band gap for Zn₃N₂ in the range of 0.9 to 1.2 eV .[5][9] This theoretical consensus provides crucial insight, suggesting that the higher experimental values may be due to factors such as oxidation, defects, or quantum confinement effects in thin films, while the intrinsic band gap of bulk Zn₃N₂ lies at the lower end of the reported spectrum. These findings are essential for guiding future experimental work and for the design and development of novel Zn₃N₂-based optoelectronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Zinc nitride - Wikipedia [en.wikipedia.org]

- 4. Electronic structure and band alignment of zinc nitride, Zn 3 N 2 - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46558F [pubs.rsc.org]

- 5. Electronic structure and band alignment of zinc nitride, Zn3N2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Electronic structure and band alignment of zinc nitride, Zn3N2 | Semantic Scholar [semanticscholar.org]

- 7. Electronic band structure from GW — CP2K documentation [manual.cp2k.org]

- 8. GW approximation - Wikipedia [en.wikipedia.org]

- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]

An In-depth Technical Guide to Zinc Nitride Synthesis: Precursor Selection and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc nitride (Zn₃N₂) is a fascinating semiconductor material with a direct band gap, high electron mobility, and earth-abundant constituents, making it a promising candidate for various applications, including electronics, optoelectronics, and catalysis.[1] The synthesis of high-quality zinc nitride is crucial for unlocking its full potential, and the choice of precursors is a critical factor that dictates the final properties of the material. This technical guide provides a comprehensive overview of the primary synthesis routes for zinc nitride, with a focus on precursor selection, detailed experimental protocols, and a comparative analysis of the resulting material properties.

Overview of Synthesis Methodologies

The synthesis of zinc nitride can be broadly categorized into three main approaches: solution-based methods, vapor-phase deposition techniques, and solid-state reactions. Each methodology offers distinct advantages and challenges, and the optimal choice depends on the desired material form (e.g., nanoparticles, thin films) and required properties.

Precursor Selection: A Critical Parameter

The selection of zinc and nitrogen precursors is paramount in controlling the reaction kinetics, morphology, and purity of the resulting zinc nitride.

Zinc Precursors

A variety of zinc-containing compounds have been utilized for the synthesis of zinc nitride. The choice of the zinc precursor influences the reaction temperature, byproducts, and the final product's characteristics.

-

Elemental Zinc (Zn powder): A common and cost-effective precursor, typically used in solid-state and vapor-phase methods.[2][3][4]

-

Organometallic Compounds:

-

Diethylzinc (DEZ): A highly reactive liquid precursor widely used in Metal-Organic Chemical Vapor Deposition (MOCVD) and solution-phase synthesis, enabling lower reaction temperatures.[2][5]

-

Bis[bis(trimethylsilyl)amido]zinc: A volatile solid precursor suitable for MOCVD, offering good control over the deposition process.[6][7]

-

-

Inorganic Salts:

-

Zinc Amide (Zn(NH₂)₂): A solid precursor that can be thermally decomposed to yield zinc nitride.[8]

-

Zinc Halides (e.g., ZnCl₂): Can be used in solid-state reactions, often with a strong nitriding agent.[9]

-

Zinc Acetate and Zinc Nitrate: Primarily used in solution-based synthesis routes, often for the preparation of zinc oxide precursors that are subsequently nitrided.

-

Nitrogen Precursors

The nitrogen source plays a crucial role in the nitridation process, with its reactivity influencing the required reaction conditions.

-

Ammonia (NH₃): The most common nitrogen precursor due to its high reactivity and ability to act as both a nitrogen source and a reducing agent.[2][3][8]

-

Nitrogen Gas (N₂): Less reactive than ammonia, often requiring plasma activation or high temperatures for efficient nitridation.

-

Hydrazine (N₂H₄): A highly reactive and hazardous nitrogen source used in some solution-phase syntheses.[10][11]

-

Lithium Nitride (Li₃N): A powerful nitriding agent used in solid-state metathesis reactions.

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables summarize the key experimental parameters and resulting properties for different zinc nitride synthesis methods based on available literature. Note: Direct comparative studies with comprehensive quantitative data on yield and purity are limited in the literature. The presented data is compiled from various sources and should be interpreted as indicative rather than a direct comparison under identical conditions.

Table 1: Solution-Based Synthesis of Zinc Nitride Nanocrystals

| Zinc Precursor | Nitrogen Precursor | Solvent | Temperature (°C) | Reaction Time | Avg. Crystallite Size (nm) | Purity/Yield | Reference |

| Diethylzinc | Ammonia | 1-Octadecene, Oleylamine | 225 | Varies (stepwise injection) | Tunable | High Purity | [5][12] |

| Zinc Acetate | Hydrazine Hydrate | Water | 60 (Microwave) | 10 min | 25-75 (diameter) | Not Reported | [10] |

Table 2: Vapor-Phase Synthesis of Zinc Nitride Thin Films

| Method | Zinc Precursor | Nitrogen Precursor | Substrate Temperature (°C) | Growth Rate | Key Characteristics | Reference |

| MOCVD | Bis[bis(trimethylsilyl)amido]zinc | Ammonia | 275 - 410 | ~600 nm/h | Polycrystalline films | |

| ALD | Diethylzinc | Ammonia | 175 - 215 | ~1.4 Å/cycle | Self-limiting growth, textured films | [13][14] |

Table 3: Solid-State Synthesis of Zinc Nitride

| Zinc Precursor | Nitrogen Precursor | Temperature (°C) | Reaction Time | Product Form | Key Characteristics | Reference |

| Zinc Powder | Ammonia | 500 - 600 | 120 min | Hollow spheres/Nanowires | Cubic structure | [2][3][4] |

| Zinc Amide | - (Thermal Decomposition) | >200 | Not Specified | Powder | Byproduct is ammonia | [8] |

| Zinc Halide (e.g., ZnCl₂) | Lithium Nitride | 700 | Not Specified | Nanocrystals | Solid-state metathesis | [15] |

Experimental Protocols

This section provides detailed methodologies for key zinc nitride synthesis experiments.

Solution-Based Synthesis of Zinc Nitride Nanocrystals

Protocol based on the reaction of diethylzinc and ammonia. [5][12]

Materials:

-

Diethylzinc (DEZ)

-

Ammonia (NH₃) gas

-

1-Octadecene (ODE)

-

Oleylamine (OLA)

-

Toluene (for dilution and analysis)

Procedure:

-

In a nitrogen-filled glovebox, prepare a reaction flask with 30 mL of 1-octadecene and 1 mL of oleylamine.

-

Heat the mixture to 225 °C under a continuous flow of ammonia gas (e.g., 5 mL/min).

-

Once the temperature is stable, rapidly inject a specific amount of diethylzinc (e.g., 102 µL, 1.0 mmol) into the hot solution.

-

To grow larger nanocrystals, perform subsequent injections of diethylzinc at regular intervals (e.g., every 5 minutes). The size of the nanocrystals can be monitored by taking small aliquots of the reaction mixture and measuring their photoluminescence spectra.

-

After achieving the desired nanocrystal size, cool the reaction mixture to room temperature.

-

The nanocrystals can be purified by precipitation with a non-solvent like isopropanol, followed by centrifugation and redispersion in a non-polar solvent like toluene.

Solid-State Synthesis of Zinc Nitride Hollow Structures

Protocol based on the nitridation of zinc powder. [2]

Materials:

-

Zinc powder

-

Ammonia (NH₃) gas

Procedure:

-

Place a crucible containing zinc powder into a tube furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Introduce a continuous flow of ammonia gas (e.g., 500 mL/min) into the furnace.

-

Heat the furnace to 600 °C at a controlled rate.

-

Maintain the temperature at 600 °C for 120 minutes to allow for the complete nitridation of the zinc powder.

-

After the reaction is complete, cool the furnace down to room temperature under the ammonia flow.

-

Once at room temperature, switch the gas flow back to an inert gas to purge the remaining ammonia before retrieving the zinc nitride product.

Atomic Layer Deposition (ALD) of Zinc Nitride Thin Films

Protocol based on the reaction of diethylzinc and ammonia. [16][13][14]

Precursors:

-

Zinc precursor: Diethylzinc (DEZ)

-

Nitrogen precursor: Ammonia (NH₃)

General ALD Cycle:

-

DEZ Pulse: Introduce DEZ vapor into the reaction chamber. The DEZ molecules will adsorb and react with the substrate surface in a self-limiting manner.

-

Purge 1: Purge the chamber with an inert gas (e.g., nitrogen or argon) to remove any unreacted DEZ and gaseous byproducts.

-

NH₃ Pulse: Introduce ammonia gas into the chamber. The ammonia will react with the DEZ-functionalized surface to form a layer of zinc nitride.

-

Purge 2: Purge the chamber with the inert gas to remove unreacted ammonia and byproducts.

Typical Deposition Parameters:

-

Substrate Temperature: The optimal temperature window for self-limiting growth is typically between 175 °C and 215 °C.[13]

-

Pulse Times: The duration of each precursor pulse and purge step needs to be optimized for the specific reactor geometry and process conditions to ensure complete surface reactions and removal of byproducts.

-

Growth Rate: A saturated growth rate of approximately 1.4 Å per cycle can be achieved within the ALD temperature window.[13]

Visualization of Synthesis Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.

Conclusion

The synthesis of zinc nitride can be achieved through a variety of methods, each with its own set of advantages and suitable precursors. Solution-based synthesis offers excellent control over nanoparticle size and properties. Vapor-phase deposition techniques like MOCVD and ALD are ideal for producing high-quality thin films for electronic applications. Solid-state synthesis provides a straightforward route to produce zinc nitride powders and other microstructures. The selection of zinc and nitrogen precursors is a critical step that significantly impacts the reaction conditions and the final material characteristics. While this guide provides an overview of the current state of knowledge, further research is needed to establish comprehensive, direct comparisons of different precursor systems in terms of quantitative metrics like yield and purity. Such studies will be invaluable for the rational design and optimization of zinc nitride synthesis for specific applications.

References

- 1. Comprehensive Analysis of Zinc Nitride (Zn₃N₂): Properties, Synthesis, and Applications [sputtertargets.net]

- 2. researchgate.net [researchgate.net]

- 3. nanotrun.com [nanotrun.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of widely tunable and highly luminescent zinc nitride nanocrystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Zn ALKYLSILYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 8. Zinc nitride - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Facile Synthesis of ZnO Nanorods by Microwave Irradiation of Zinc–Hydrazine Hydrate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Atomic layer deposition of textured zinc nitride thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

fundamental properties of zinc nitride thin films

An In-depth Technical Guide to the Fundamental Properties of Zinc Nitride (Zn₃N₂) Thin Films

Introduction

Zinc nitride (Zn₃N₂) is a binary II-V semiconductor compound that has garnered significant research interest for its potential applications in optoelectronic devices, thin-film transistors, and solar cells.[1][2] Its attractive properties include high electron mobility even in polycrystalline form, a tunable band gap, and composition from earth-abundant elements.[1][3] However, the properties of Zn₃N₂ thin films are highly dependent on the synthesis method and deposition parameters, leading to a wide range of reported values in the literature.[4] Furthermore, the material is known for its tendency to oxidize when exposed to ambient conditions, which presents a challenge for device fabrication and stability.[5][6][7]

This technical guide provides a comprehensive overview of the fundamental structural, optical, electrical, and mechanical properties of zinc nitride thin films. It includes detailed experimental protocols for common synthesis and characterization techniques and illustrates key workflows and relationships using process diagrams.

Synthesis of Zinc Nitride Thin Films

A variety of techniques have been employed to synthesize Zn₃N₂ thin films, including radio frequency (RF) magnetron sputtering, molecular beam epitaxy (MBE), chemical vapor deposition (CVD), and pulsed laser deposition.[3][8][9] Among these, reactive RF magnetron sputtering is the most widely used method due to its scalability and control over film properties.[10]

Experimental Protocol: Reactive RF Magnetron Sputtering

This protocol describes a typical process for depositing Zn₃N₂ thin films using RF magnetron sputtering from a metallic zinc target.

-

Substrate Preparation:

-

Substrates (e.g., glass slides, silicon wafers, or quartz) are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

-

The substrates are then dried using a high-purity nitrogen (N₂) gun.

-

-

Deposition Process:

-

The cleaned substrates are loaded into the sputtering chamber, which is then evacuated to a base pressure of approximately 10⁻⁶ Torr.

-

A high-purity metallic zinc (Zn) target is pre-sputtered in an Argon (Ar) plasma for about 15 minutes to remove any surface contaminants.[2]

-

The deposition is carried out in a reactive atmosphere of pure N₂ or a mixture of Ar and N₂.[11][12] The ratio of N₂ to Ar is a critical parameter that influences film stoichiometry and crystallinity.[12][13]

-

The substrate temperature is maintained at a specific value, typically ranging from room temperature to 498 K, as it strongly affects the crystal quality.[3][14]

-

The RF power applied to the Zn target is varied, commonly between 50 W and 250 W, to control the deposition rate and film density.[15]

-

The total working pressure is maintained at a few mTorr during deposition.

-

-

Post-Deposition:

-

After deposition, the films are allowed to cool down to room temperature in a vacuum or an inert atmosphere before being removed from the chamber.

-

Due to the material's reactivity with air, a passivation layer (e.g., ZnO) may be deposited in-situ to prevent oxidation.[16]

-

Fundamental Properties

The physical properties of Zn₃N₂ thin films can vary significantly based on the synthesis conditions.

Structural Properties

Zinc nitride typically crystallizes in a cubic anti-bixbyite structure, which is a derivative of the fluorite structure. [10, 24] The films are generally polycrystalline, but epitaxial growth has been achieved on substrates like MgO and YSZ. [3, 16] The preferred crystallographic orientation, such as (100), (321), or (400), is highly dependent on deposition parameters like substrate temperature and gas composition. [1, 6, 12]

| Property | Value | Synthesis Method | Reference |

| Crystal Structure | Cubic (anti-bixbyite) | Sputtering, MBE | [10, 24] |

| Lattice Constant (a) | 9.76 Å | DC Sputtering | [2] |

| Lattice Constant (a) | 9.78 Å | Sputtering | [12] |

Table 1: Summary of structural properties of Zn₃N₂.

Optical Properties

The optical band gap of Zn₃N₂ is a subject of considerable debate, with reported values ranging from the infrared (~1.0 eV) to the ultraviolet (~3.2 eV). [2, 9] This wide variation is attributed to factors such as crystallinity, stoichiometry, and oxygen contamination. [13] Both direct and indirect band gaps have been reported. [1, 12] The material generally exhibits high absorption in the visible light region. [3]

| Property | Value (eV) | Remarks | Synthesis Method | Reference |

| Optical Band Gap | 1.01 | Direct | RF Sputtering | [23] |

| Optical Band Gap | 1.23 - 1.28 | Direct | MBE | [3] |

| Optical Band Gap | 1.31 - 1.48 | - | DC Sputtering | [2, 7] |

| Optical Band Gap | 2.33 - 2.70 | Indirect | RF Sputtering | [1] |

| Optical Band Gap | ~3.2 | - | RF Sputtering | [5] |

| Refractive Index (n) | 2.3 - 2.7 | In the visible range | Sputtering | [2, 3] |

Table 2: Reported optical properties of Zn₃N₂ thin films.

Electrical Properties

Zn₃N₂ films are intrinsically n-type semiconductors, a property often attributed to nitrogen vacancies acting as donors. [2, 8] A key feature of zinc nitride is its high electron mobility, which can reach values around 100 cm²V⁻¹s⁻¹ even in polycrystalline films. [2, 9] Carrier concentrations are typically high, often in the range of 10¹⁸ to 10²¹ cm⁻³. [2, 8]

| Property | Value | Synthesis Method | Reference |

| Conduction Type | n-type | Sputtering, MBE | [8, 24] |

| Carrier Concentration | 10¹⁸ - 10²¹ cm⁻³ | Sputtering, MBE | [2, 8] |

| Electron Mobility | 33 - 100 cm²V⁻¹s⁻¹ | Sputtering | [2, 9] |

| Resistivity | 10⁻² - 10⁻³ Ω·cm | RF Sputtering | [24, 27] |

Table 3: Typical electrical properties of Zn₃N₂ thin films.

Mechanical Properties

Data on the mechanical properties of Zn₃N₂ thin films is less common. However, studies have shown that properties like hardness can be influenced by deposition conditions. For instance, the hardness of sputtered films has been observed to increase with a higher N₂/Ar gas ratio during deposition, which is correlated with improved crystalline structure. [10]

| Property | Trend | Synthesis Method | Reference |

| Hardness | Increases with N₂/Ar ratio | RF Sputtering | [10] |

Table 4: Mechanical property trends of Zn₃N₂ thin films.

Characterization of Thin Films

A multi-technique approach is necessary to fully characterize the properties of Zn₃N₂ thin films.

Experimental Protocols for Key Techniques

-

X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, phase purity, preferred orientation, and crystallite size.

-

Methodology: A monochromatic X-ray beam (commonly Cu Kα, λ=1.5406 Å) is directed at the film. The sample is rotated while a detector records the intensity of the diffracted X-rays at various angles (2θ). The resulting diffraction pattern is then compared to standard patterns (e.g., JCPDS cards) to identify the crystalline phases present.

-

-

UV-Visible-NIR Spectroscopy:

-

Purpose: To determine the optical transmittance, absorbance, and to estimate the optical band gap.

-

Methodology: Light from a broadband source is passed through the Zn₃N₂ film deposited on a transparent substrate (like glass or quartz). [14] The intensity of the transmitted light is measured as a function of wavelength. The absorption coefficient (α) is calculated from the transmittance data, and the band gap (Eg) is determined by extrapolating the linear portion of a (αhν)² vs. hν plot (for a direct band gap) or (αhν)¹/² vs. hν plot (for an indirect band gap) to the energy axis.

-

-

Hall Effect Measurement:

-

Purpose: To determine the conduction type, carrier concentration, mobility, and resistivity.

-

Methodology: The measurement is typically performed using the van der Pauw configuration. Electrical contacts (e.g., indium) are made at the four corners of a square-shaped sample. A constant current is passed through two adjacent contacts, and the voltage is measured across the other two. A magnetic field is then applied perpendicular to the film surface, and the change in voltage (the Hall voltage) is measured. From these measurements, the Hall coefficient, resistivity, carrier concentration, and mobility can be calculated. [6]

-

Influence of Synthesis Parameters on Film Properties

The final properties of Zn₃N₂ thin films are critically dependent on the synthesis conditions. Understanding these relationships is key to tailoring the material for specific applications.

-

Substrate Temperature: Increasing the substrate temperature generally improves the crystallinity of the films. [6] However, at very high temperatures, decomposition of Zn₃N₂ can occur. The temperature can also be used to tune the epitaxial orientation of the film. [16]

-

Nitrogen Concentration: The partial pressure or flow rate of nitrogen (in N₂/Ar or N₂/NH₃ mixtures) is a crucial parameter. A sufficient nitrogen concentration is required to form the stoichiometric Zn₃N₂ phase. [1, 26] Increasing the nitrogen ratio can enhance crystallinity and affect the preferred orientation. [1]

-

RF Power: The sputtering power influences the deposition rate and the energy of the sputtered particles, which in turn affects the film's density, microstructure, and stress.

-

Post-Deposition Annealing: Thermal annealing can be used to improve the crystallinity of as-deposited films. However, annealing in an oxygen-containing atmosphere will lead to the conversion of Zn₃N₂ to zinc oxide (ZnO). [12, 25]

Conclusion

Zinc nitride is a semiconductor with a compelling set of properties, most notably high electron mobility and a composition of earth-abundant elements. This guide has summarized its core structural, optical, and electrical characteristics, which are highly tunable through the control of synthesis parameters. The primary challenges for its widespread application remain the significant variation in reported fundamental properties, particularly the band gap, and the material's inherent instability in ambient air. Future research focused on achieving stable, reproducible film properties and developing effective passivation strategies will be critical to unlocking the full potential of Zn₃N₂ for next-generation electronic and optoelectronic devices.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zinc nitride thin films: basic properties and applications: AGOSR [agosr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Analysis of Zinc Nitride (Zn₃N₂): Properties, Synthesis, and Applications [sputtertargets.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [2301.06694] Photonic Characterization of Oxygen and Air-Annealed Zn3N2 Thin Films [arxiv.org]

- 12. XPS Depth Profile Analysis of Zn3N2 Thin Films Grown at Different N2/Ar Gas Flow Rates by RF Magnetron Sputtering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Optical properties of zinc nitride thin films deposited by RF-sputtering | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 16. researchgate.net [researchgate.net]

Theoretical Band Gap of Stoichiometric Zinc Nitride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stoichiometric zinc nitride (Zn₃N₂), an inorganic compound with a cubic anti-bixbyite crystal structure, has garnered significant research interest due to its potential applications in optoelectronics.[1] Its properties, including a direct band gap and high electron mobility, make it a compelling material for devices such as light-emitting diodes (LEDs) and solar cells. However, a considerable range of reported values for its band gap exists in scientific literature, stemming from both theoretical calculations and experimental measurements. This guide provides a comprehensive overview of the theoretical and experimental band gap of stoichiometric zinc nitride, detailing the methodologies employed for its determination and presenting the data in a structured format for clarity and comparative analysis.

Theoretical Determination of the Band Gap

The theoretical band gap of zinc nitride is predominantly investigated using first-principles calculations based on Density Functional Theory (DFT).[2][3] These computational methods allow for the prediction of the electronic band structure of materials. The choice of the exchange-correlation functional within DFT significantly influences the calculated band gap value.

Computational Methodologies

A common theoretical workflow for determining the band gap of Zn₃N₂ involves the following steps:

-

Structural Optimization: The crystal structure of Zn₃N₂ is first optimized to find the lowest energy configuration.

-

Electronic Structure Calculation: Using the optimized structure, the electronic band structure is calculated. This reveals the energy levels of electrons in the material.

-

Band Gap Determination: The band gap is then determined as the energy difference between the top of the valence band maximum (VBM) and the bottom of the conduction band minimum (CBM).

Various exchange-correlation functionals are employed in these calculations, each with its own level of approximation and computational cost. Some of the commonly used functionals for Zn₃N₂ include:

-

Local Density Approximation (LDA): One of the simplest approximations, which often underestimates the band gap.[3]

-

Generalized Gradient Approximation (GGA): An improvement over LDA, but still tends to underestimate the band gap.

-

Tran-Blaha modified Becke-Johnson (TB-mBJ): A meta-GGA functional that has shown to provide more accurate band gaps for many semiconductors.[3]

-

Heyd-Scuseria-Ernzerhof (HSE06): A hybrid functional that mixes a portion of exact Hartree-Fock exchange with a GGA functional, generally yielding more accurate band gap values.[3][4]

-

Quasiparticle G₀W₀ Approach: A many-body perturbation theory method that is considered to provide highly accurate band gaps, albeit at a higher computational expense.[2]

The following diagram illustrates the typical workflow for the theoretical calculation of the band gap.

Experimental Determination of the Band Gap

The experimental band gap of zinc nitride is typically determined from thin films synthesized by various deposition techniques. The properties of these films, and consequently the measured band gap, are highly sensitive to the synthesis conditions.

Synthesis Protocols

Several methods are used to synthesize Zn₃N₂ thin films, including:

-

Reactive Magnetron Sputtering: A zinc target is sputtered in a nitrogen-containing atmosphere (e.g., N₂ or NH₃ mixed with Ar) onto a substrate.[5][6] The substrate temperature and the ratio of gases in the plasma can be controlled to optimize film properties.[5]

-

Molecular Beam Epitaxy (MBE): This technique allows for the growth of high-quality single-crystal films by depositing zinc and nitrogen species onto a heated substrate in an ultra-high vacuum environment.[7][8]

-

Chemical Vapor Deposition (CVD): A volatile precursor containing zinc, such as bis(bis(trimethylsilyl)amido)zinc, is reacted with a nitrogen source like ammonia gas at elevated temperatures to deposit a Zn₃N₂ film.[9]

Characterization Techniques

The optical band gap of the synthesized Zn₃N₂ films is commonly determined using UV-Vis Spectroscopy . The absorption coefficient (α) is calculated from the transmittance and reflectance spectra. For a direct band gap semiconductor, the relationship between the absorption coefficient and the photon energy (hν) is given by the Tauc plot equation:

(αhν)² = A(hν - Eg)

where A is a constant and Eg is the optical band gap. By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the band gap can be determined.

The following diagram illustrates the general workflow for the experimental determination of the band gap.

References

- 1. Comprehensive Analysis of Zinc Nitride (Zn₃N₂): Properties, Synthesis, and Applications [sputtertargets.net]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. Electronic structure and band alignment of zinc nitride, Zn 3 N 2 - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46558F [pubs.rsc.org]

- 5. jos.ac.cn [jos.ac.cn]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Zinc nitride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Zinc Nitride Phase Diagram and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc nitride (Zn₃N₂) is a binary inorganic compound that has garnered significant interest for its potential applications in electronics and optoelectronics. This technical guide provides a comprehensive overview of the zinc nitride phase diagram, its thermodynamic stability, and the experimental protocols for its synthesis and characterization. A thorough understanding of these fundamental aspects is crucial for the controlled synthesis of high-quality zinc nitride materials and their subsequent application in various technologies. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to facilitate a deeper understanding of this promising material.

Zinc Nitride (Zn₃N₂) Phase Stability and Thermodynamics

The stability of zinc nitride is critically dependent on temperature and the partial pressure of nitrogen. The most well-characterized phase is α-Zn₃N₂, which possesses a cubic anti-bixbyite crystal structure. Theoretical studies based on first-principles calculations provide insight into the thermodynamic properties of this phase.

Thermodynamic Data

The thermodynamic stability of a compound is determined by its Gibbs free energy of formation (ΔGf). While a comprehensive experimental pressure-temperature (P-T) phase diagram for the Zn-N system is not well-established in the literature, theoretical calculations offer valuable predictions.

| Property | Value | Method | Reference |

| Enthalpy of Formation (ΔHf°) | -0.043 eV/atom | First-principles calculation | Materials Project |

| ~ -24 kcal/mol (~ -100 kJ/mol) | Experimental | [1] | |

| Decomposition Temperature | ~ 700 °C (in inert atmosphere) | Experimental | [1] |

| Oxidation Onset Temperature | 200 - 500 °C (in air) | Experimental |

Table 1: Thermodynamic Properties of α-Zn₃N₂.

Note: The theoretical formation energy from the Materials Project is a calculated value and may differ from experimental values. The experimental enthalpy of formation is an approximate value.

Pressure-Dependent Stability

While experimental data on the high-pressure phases of zinc nitride are scarce, theoretical studies suggest the possibility of other Zn-N stoichiometries and crystal structures at elevated pressures. However, the common α-Zn₃N₂ phase is the most stable under typical synthesis conditions. The exploration of high-pressure phases remains an active area of research.

Experimental Synthesis Protocols

The synthesis of high-quality zinc nitride thin films and powders is crucial for investigating its properties and for device fabrication. Several methods have been successfully employed, each with its own set of advantages and challenges.

Radio Frequency (RF) Magnetron Sputtering

RF magnetron sputtering is a widely used physical vapor deposition technique for producing uniform thin films of zinc nitride.

Experimental Protocol:

-

Target: High-purity zinc (Zn) target (typically 99.99% or higher).

-

Substrate: Common substrates include silicon (Si), glass, and sapphire (Al₂O₃). Substrates are typically cleaned sequentially in acetone, isopropanol, and deionized water in an ultrasonic bath.

-

Sputtering Gas: A mixture of argon (Ar) and nitrogen (N₂) is used. The N₂/Ar flow rate ratio is a critical parameter that controls the stoichiometry of the film.

-

Deposition Parameters:

-

Base Pressure: The chamber is evacuated to a high vacuum, typically < 1 x 10⁻⁶ Torr.

-

Working Pressure: The pressure during sputtering is maintained in the mTorr range.

-

RF Power: The power applied to the target typically ranges from 100 to 200 W.

-

Substrate Temperature: Deposition can be carried out at room temperature or elevated temperatures (e.g., 300 °C) to improve film crystallinity.[2]

-

Deposition Time: The thickness of the film is controlled by the deposition time.

-

A typical experimental workflow for RF magnetron sputtering is illustrated below.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a chemical vapor deposition technique that offers excellent control over film composition and thickness.

Experimental Protocol:

-

Precursors:

-

Zinc Source: Typically dimethylzinc (DMZn) or diethylzinc (DEZn).

-

Nitrogen Source: Ammonia (NH₃) is the most common nitrogen precursor.

-

-

Carrier Gas: High-purity nitrogen (N₂) or hydrogen (H₂) is used to transport the precursors to the reaction chamber.

-

Deposition Parameters:

-

Substrate Temperature: The deposition temperature is a critical parameter and typically ranges from 275 to 410 °C.[3]

-

Reactor Pressure: The pressure in the MOCVD reactor can be varied from atmospheric to low pressure.

-

V/III Ratio: The molar flow rate ratio of the nitrogen precursor to the zinc precursor is a key parameter for controlling the film's stoichiometry and properties.

-

Growth Rate: The growth rate is influenced by precursor flow rates and substrate temperature.

-

A simplified logical relationship for the MOCVD process is shown below.

Characterization Techniques

A variety of analytical techniques are employed to characterize the structural, chemical, and physical properties of zinc nitride films.

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystal structure and phase purity of zinc nitride films. The diffraction pattern of α-Zn₃N₂ exhibits characteristic peaks corresponding to its cubic anti-bixbyite structure.

Experimental Protocol:

-

Instrument: A standard powder or thin-film X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Scan Range: A 2θ scan range of 20° to 80° is usually sufficient to capture the main diffraction peaks of Zn₃N₂.

-

Analysis: The positions and intensities of the diffraction peaks are compared with standard diffraction patterns (e.g., from the ICDD database) to identify the crystal phase. Peak broadening can be used to estimate the crystallite size using the Scherrer equation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the constituent elements in zinc nitride.

Experimental Protocol:

-

X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is commonly used.

-

Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions (< 10⁻⁹ Torr) to prevent surface contamination.

-

Sputter Cleaning: An argon ion gun can be used to sputter-etch the surface to remove surface contaminants and perform depth profiling to analyze the bulk composition.[2]

-

Data Analysis: The binding energies of the Zn 2p and N 1s core levels are analyzed to confirm the formation of Zn-N bonds and to identify the presence of any oxides or other impurities.

The logical flow for characterizing a synthesized zinc nitride film is depicted below.

Stability and Decomposition Pathways

Zinc nitride is a metastable compound that is susceptible to decomposition and oxidation under certain conditions.

Thermal Decomposition

In an inert atmosphere, zinc nitride decomposes into its constituent elements, zinc and nitrogen, at temperatures around 700 °C.[1]

3Zn₃N₂(s) → 9Zn(g) + 2N₂(g)

Oxidation

In the presence of oxygen or moisture, zinc nitride readily oxidizes to form zinc oxide (ZnO). This oxidation process can begin at temperatures as low as 200 °C.[2] The reaction with water is vigorous and produces ammonia.

2Zn₃N₂(s) + 3O₂(g) → 6ZnO(s) + 2N₂(g) Zn₃N₂(s) + 3H₂O(l) → 3ZnO(s) + 2NH₃(g)

The signaling pathway below illustrates the stability and degradation routes of zinc nitride.

Conclusion

This technical guide has provided a detailed overview of the current understanding of the zinc nitride phase diagram and its stability. While the α-Zn₃N₂ phase is well-characterized, the broader Zn-N phase space, particularly under high pressure, remains an area for further exploration. The provided experimental protocols for RF magnetron sputtering and MOCVD, along with the characterization workflow, offer a practical guide for researchers working with this material. A comprehensive understanding of the synthesis-structure-property relationships and the stability limits of zinc nitride is essential for unlocking its full potential in future electronic and optoelectronic applications.

References

anti-bixbyite crystal structure of Zn₃N₂

An In-depth Technical Guide to the Anti-Bixbyite Crystal Structure of Zinc Nitride (Zn₃N₂)

Introduction

Zinc nitride (Zn₃N₂) is an inorganic semiconductor compound composed of zinc and nitrogen, typically appearing as blue-gray or black crystals.[1][2] It has garnered significant interest in the fields of electronics and optoelectronics due to its high electron mobility, tunable bandgap, and the potential for p-type doping in zinc oxide (ZnO) through thermal oxidation.[3][4][5] The material's properties are intrinsically linked to its crystal structure. In its most stable form, Zn₃N₂ crystallizes in the cubic anti-bixbyite structure, a derivative of the fluorite lattice.[1][4] This guide provides a comprehensive technical overview of this crystal structure, including its crystallographic data, synthesis protocols, and characterization methods, intended for researchers and professionals in materials science and drug development.

The Anti-Bixbyite Crystal Structure

The anti-bixbyite structure of Zn₃N₂ is cubic and belongs to the space group Ia3̅ (No. 206).[1][6] This structure can be conceptualized as being derived from the fluorite (CaF₂) structure. In the anti-bixbyite arrangement, the nitrogen atoms occupy the cation sites of the fluorite lattice, while the zinc atoms occupy three-quarters of the anion sites, leaving one-quarter of these sites vacant.[4] This arrangement is inverse to the bixbyite structure (Mn₂O₃), where anions occupy three-quarters of the tetrahedral holes in a distorted face-centered cubic array of cations.[7][8][9]

In the Zn₃N₂ lattice, there are two distinct, inequivalent crystallographic sites for the nitrogen atoms, located at the 8b and 24d Wyckoff positions.[4][6] The zinc atoms all occupy a single equivalent site, the 48e Wyckoff position.[6]

Coordination Environment

The bonding arrangement within the unit cell defines the material's properties:

-

Zinc (Zn²⁺) Coordination : Each zinc atom is bonded to four nitrogen atoms, forming a distorted trigonal pyramid (ZnN₄).[6][10] These pyramids share corners and edges with neighboring polyhedra.

-

Nitrogen (N³⁻) Coordination : The nitrogen atoms at both the 8b and 24d sites are each bonded to six zinc atoms, forming distorted NZn₆ octahedra.[6][10]

The bond distances between zinc and nitrogen atoms typically range from 1.99 to 2.27 Å.[6]

Data Presentation

The quantitative data for the crystallographic structure and key physical properties of Zn₃N₂ are summarized below for clarity and comparison.

Table 1: Crystallographic Data for Anti-Bixbyite Zn₃N₂

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][6] |

| Space Group | Ia3̅ (No. 206) | [1][6] |

| Pearson Symbol | cI80 | [8] |

| Lattice Constant (a) | 9.73 Å | [6] |

| Unit Cell Volume | 921.57 ų | [6] |

| Formula Units (Z) | 16 | [8] |

| Atomic Positions | Wyckoff Site | Fractional Coordinates (x, y, z) |

| N1 | 8b | (0.25, 0.25, 0.25) |

| N2 | 24d | (0.979, 0, 0.25) |

| Zn | 48e | (0.398, 0.150, 0.126) |

Note: Fractional coordinates are representative values from the Materials Project and may vary slightly between different experimental and computational reports.[6]

Table 2: Physical and Chemical Properties of Zn₃N₂

| Property | Value | Reference |

| Molar Mass | 224.154 g/mol | [1][2] |

| Density | 6.22 - 6.46 g/cm³ | [1][6] |

| Appearance | Blue-gray cubic crystals | [1] |

| Band Gap | 1.01 - 3.2 eV (Direct) | [1][3][11] |

| Thermal Stability | Decomposes at ~700 °C | [1] |

| Solubility | Reacts with water to form ZnO and NH₃ | [1][2] |

Experimental Protocols

The synthesis of high-purity, crystalline Zn₃N₂ is crucial for evaluating its intrinsic properties and for device applications. Various methods have been developed, each with specific advantages.

Synthesis Methodologies

Method 1: Direct Nitridation of Zinc Powder This is a common and straightforward method for producing Zn₃N₂ powder.[12][13]

-

Precursor: High-purity zinc powder.

-

Reaction Gas: Anhydrous ammonia (NH₃) gas.

-

Apparatus: A tube furnace with gas flow control.

-

Procedure: a. A quartz boat containing zinc powder is placed in the center of the tube furnace. b. The furnace is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. c. A steady flow of ammonia gas (e.g., 500 ml/min) is introduced.[13] d. The furnace is heated to a reaction temperature of 600 °C and held for a duration of 2-4 hours.[1][12][13] e. After the reaction, the furnace is cooled to room temperature under the ammonia or an inert gas flow.

-

Reaction: 3 Zn + 2 NH₃ → Zn₃N₂ + 3 H₂[1]

Method 2: Reactive Magnetron Sputtering This physical vapor deposition (PVD) technique is used to deposit high-quality thin films of Zn₃N₂.[14][15]

-

Target: A high-purity metallic zinc target.

-

Substrate: Silicon, glass, or quartz substrates.

-

Sputtering Gas: A mixture of argon (Ar) and nitrogen (N₂).

-

Apparatus: A magnetron sputtering vacuum chamber.

-

Procedure: a. The substrate is loaded into the chamber, which is then evacuated to a high vacuum (e.g., <10⁻⁶ Torr). b. Argon gas is introduced to ignite the plasma. c. Nitrogen is introduced as the reactive gas. The Ar:N₂ flow ratio is a critical parameter for controlling film stoichiometry. d. A radio-frequency (RF) or direct current (DC) power source is applied to the zinc target, initiating sputtering. e. Deposition occurs on the substrate, which may be heated (e.g., 200 °C) to improve crystallinity.[15]

Characterization Techniques

To confirm the synthesis of the anti-bixbyite Zn₃N₂ phase and to analyze its properties, several standard characterization techniques are employed.

-

X-Ray Diffraction (XRD): This is the primary technique used to identify the crystal structure, determine lattice parameters, and assess phase purity. The resulting diffraction pattern is compared with standard patterns for cubic Zn₃N₂ (e.g., ICSD #84918).[12][13][14]

-

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology, grain size, and microstructure of the synthesized powder or thin film.[5][15]

-

Transmission Electron Microscopy (TEM): TEM and High-Resolution TEM (HRTEM) provide detailed information on the crystallinity and can be used to visualize the lattice fringes of the material.[13][14]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical bonding states, confirming the formation of N-Zn bonds.[13][14]

-

UV-Visible Spectroscopy: This technique is used to measure the optical transmittance and absorbance of Zn₃N₂ thin films, from which the optical band gap can be calculated.[5][12]

Visualizations

Diagrams illustrating key structural and procedural aspects are provided below using the DOT language.

Caption: Simplified 2D schematic of the NZn₆ octahedral coordination in Zn₃N₂.

Caption: Experimental workflow for synthesis and characterization of Zn₃N₂ powder.

References

- 1. Zinc nitride - Wikipedia [en.wikipedia.org]

- 2. heegermaterials.com [heegermaterials.com]

- 3. Comprehensive Analysis of Zinc Nitride (Zn₃N₂): Properties, Synthesis, and Applications [sputtertargets.net]

- 4. scispace.com [scispace.com]

- 5. mrs-j.org [mrs-j.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Compounds with a ‘stuffed’ anti-bixbyite-type structure, analysed in terms of the Zintl–Klemm and coordination-defect concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Bixbyite (Mn_2 O_3, D5_3) Structure [atomic-scale-physics.de]

- 9. researchgate.net [researchgate.net]

- 10. Materials Data on Zn3N2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 11. Zn3N2 nanowires: growth, properties and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Native Defects and Impurities in Zinc Nitride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic and extrinsic point defects in zinc nitride (Zn₃N₂), a promising semiconductor material for various electronic and optoelectronic applications. Understanding and controlling these defects are crucial for optimizing the material's properties and performance in devices. This document details the formation, characteristics, and impact of native defects and common impurities, supported by theoretical calculations and experimental observations.

Introduction to Defects in Zinc Nitride

Zinc nitride is a II-V semiconductor with a direct band gap, high electron mobility, and earth-abundant constituents, making it an attractive material for applications such as thin-film transistors, light-emitting diodes (LEDs), and solar cells.[1] However, as-grown Zn₃N₂ typically exhibits high n-type conductivity, which is primarily attributed to the presence of native point defects and unintentional impurities.[1][2] These defects introduce energy levels within the band gap, acting as charge traps or recombination centers, and significantly influencing the electrical and optical properties of the material.

Native Point Defects in Zinc Nitride

Native point defects are imperfections in the crystal lattice involving the constituent atoms of the material. In zinc nitride, the most common native defects are zinc vacancies (VZn), nitrogen vacancies (VN), zinc interstitials (Znᵢ), and nitrogen interstitials (Nᵢ). The formation energy of these defects, which determines their equilibrium concentration, is highly dependent on the chemical potential of the constituent elements, i.e., whether the material is grown under Zn-rich or N-rich conditions.[3]

First-principles calculations based on Density Functional Theory (DFT) are instrumental in predicting the formation energies and charge transition levels of these defects.[3]

Table 1: Calculated Formation Energies of Neutral Native Defects in Zinc Nitride

| Defect Type | Formation Energy (eV) under Zn-rich conditions | Formation Energy (eV) under N-rich conditions | Electrical Nature |

| Nitrogen Vacancy (VN) | Low | High | Donor |

| Zinc Interstitial (Znᵢ) | Low | High | Donor |

| Zinc Vacancy (VZn) | High | Low | Acceptor |

| Nitrogen Interstitial (Nᵢ) | High | Low | Acceptor |

Note: The exact formation energy values can vary depending on the specific computational method and parameters used. The trends presented here are generally accepted.

Donor-like Native Defects

Nitrogen vacancies (VN) and zinc interstitials (Znᵢ) are the primary native donor defects in zinc nitride.[1][2] Their lower formation energies under Zn-rich growth conditions contribute to the intrinsic n-type conductivity of the material.[3] These defects introduce shallow energy levels near the conduction band, leading to an increased electron concentration.

Acceptor-like Native Defects

Zinc vacancies (VZn) and nitrogen interstitials (Nᵢ) act as acceptor defects. They have lower formation energies under N-rich conditions.[3] These defects can compensate for the effect of donor defects, and their controlled introduction could be a pathway to achieving p-type conductivity in zinc nitride.

Common Impurities in Zinc Nitride

Unintentional impurities incorporated during the growth process are a major contributor to the electrical properties of zinc nitride. Oxygen and hydrogen are the most common and impactful impurities.[1][2]

Table 2: Common Impurities and Their Impact on Zinc Nitride

| Impurity | Common Source | Typical Incorporation Site | Electrical Nature | Impact on Properties |

| Oxygen (O) | Residual gas in growth chamber, precursor purity | Substitutional on Nitrogen site (ON) | Donor | Increases n-type carrier concentration.[1] |

| Hydrogen (H) | Precursor gases (e.g., NH₃ in MOCVD) | Interstitial (Hᵢ) | Donor | Increases n-type carrier concentration.[2] |

| Carbon (C) | Metal-organic precursors (MOCVD) | Can form complexes with other defects | Can act as a compensating center. | |

| Silicon (Si) | Substrate, chamber components | Substitutional on Zinc site (SiZn) | Donor | Increases n-type carrier concentration. |

Oxygen and Hydrogen: The Dominant Unintentional Donors

First-principles calculations suggest that oxygen substituting for nitrogen (ON) and hydrogen in an interstitial position (Hᵢ) have very low formation energies and act as shallow donors.[1][2] This explains the significant Burstein-Moss shift observed in the optical absorption spectra of as-grown zinc nitride, leading to a wide range of reported band gap values.[1]

Experimental Characterization of Defects

A variety of experimental techniques are employed to identify and quantify defects in zinc nitride.

Deep-Level Transient Spectroscopy (DLTS)

DLTS is a powerful technique for probing the energy levels and capture cross-sections of deep-level defects in semiconductors.[4]

-

Sample Preparation: Fabricate a Schottky diode or a p-n junction on the zinc nitride thin film. The contacts should be of high quality to ensure reliable measurements.

-

Measurement Setup: Place the sample in a cryostat to control the temperature, typically from liquid nitrogen temperature to above room temperature.

-

Reverse Bias Application: Apply a steady-state reverse bias to the diode to create a depletion region.

-

Filling Pulse: Apply a periodic voltage pulse to reduce the reverse bias, allowing the deep levels in the depletion region to capture majority carriers.

-

Capacitance Transient Measurement: After the filling pulse, the captured carriers are thermally emitted, causing a change in the diode's capacitance. This capacitance transient is recorded as a function of time.

-

Temperature Scan: The measurement is repeated at different temperatures to obtain a DLTS spectrum, where peaks correspond to specific deep levels.

-

Data Analysis: From the peak positions and their dependence on the measurement rate window, the activation energy (energy level) and capture cross-section of the defects can be determined using an Arrhenius plot.[4]

Photoluminescence (PL) Spectroscopy

PL spectroscopy is a non-destructive technique that provides information about the electronic band structure and defect-related energy levels.[5]

-

Excitation Source: Use a laser with a photon energy greater than the band gap of zinc nitride (e.g., a He-Cd laser with a wavelength of 325 nm) as the excitation source.

-

Sample Mounting: Mount the zinc nitride sample in a cryostat to perform temperature-dependent measurements, which can help distinguish between different recombination mechanisms.

-